molecular formula C6H4BrClO B165030 4-Bromo-2-chlorophenol CAS No. 3964-56-5

4-Bromo-2-chlorophenol

Cat. No. B165030
CAS RN: 3964-56-5
M. Wt: 207.45 g/mol
InChI Key: VIBJPUXLAKVICD-UHFFFAOYSA-N
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Patent
US08524766B2

Procedure details

Preparation according to Preparation 16 using 4-bromo-2-chlorophenol (6 g, 29 mmol) and acetic anhydride (13.4 g, 130 mmol) in pyridine (10.5 ml, 130 mmol). Yield 7.4 g. MS m/z (rel. intensity, 70 eV) 210 (25), 208 (bp), 206 (79), 63 (21), 62 (9), 250 (M+, 8).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
( 25 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 79 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 21 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([Cl:9])[CH:3]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11].N1C=CC=CC=1>>[C:10]([O:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]=1[Cl:9])(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)Cl
Name
Quantity
13.4 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
( 25 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 79 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 21 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1=C(C=C(C=C1)Br)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.